molecular formula C23H16N2O6S B302661 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No. B302661
M. Wt: 448.4 g/mol
InChI Key: DQRXPUILNMMPHE-JWIFITGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained significant attention due to its ability to inhibit histone acetyltransferase activity, which plays a crucial role in gene expression.

Mechanism of Action

4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid inhibits the histone acetyltransferase activity of p300/CBP by binding to the bromodomain of p300/CBP. This binding prevents the interaction of p300/CBP with acetylated histones, which are required for the activation of gene expression. As a result, the expression of genes that are regulated by p300/CBP is inhibited, leading to the observed biological effects of 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid have been extensively studied. In cancer, 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been studied for its antiviral properties, as it has been shown to inhibit the replication of human cytomegalovirus.

Advantages and Limitations for Lab Experiments

4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has several advantages for lab experiments, including its high purity, stability, and specificity for p300/CBP. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid. One area of research is the development of more potent and selective inhibitors of p300/CBP. Another area of research is the identification of specific genes and pathways that are regulated by p300/CBP and the development of therapies that target these pathways. Additionally, the use of 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.

Synthesis Methods

The synthesis of 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid involves the reaction of 2-furylbenzoic acid with thiosemicarbazide in the presence of acetic anhydride to form 2-(2-furyl)-3-methyl-4-thiazolidinone. This intermediate is then reacted with 4-carboxybenzaldehyde to yield the final product, 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid. The synthesis of 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been optimized to obtain high yields and purity.

Scientific Research Applications

4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting the histone acetyltransferase activity of p300/CBP. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, 4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been studied for its antiviral properties, as it has been shown to inhibit the replication of human cytomegalovirus.

properties

Product Name

4-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Molecular Formula

C23H16N2O6S

Molecular Weight

448.4 g/mol

IUPAC Name

4-[5-[(Z)-[2-(4-carboxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H16N2O6S/c1-25-20(26)19(32-23(25)24-16-8-6-15(7-9-16)22(29)30)12-17-10-11-18(31-17)13-2-4-14(5-3-13)21(27)28/h2-12H,1H3,(H,27,28)(H,29,30)/b19-12-,24-23?

InChI Key

DQRXPUILNMMPHE-JWIFITGBSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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